molecular formula C18H17Br B12561407 9-(4-Bromobutyl)anthracene CAS No. 155827-12-6

9-(4-Bromobutyl)anthracene

Cat. No.: B12561407
CAS No.: 155827-12-6
M. Wt: 313.2 g/mol
InChI Key: VKDWNMPLUHSKKU-UHFFFAOYSA-N
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Description

9-(4-Bromobutyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromobutyl group at the 9th position of the anthracene ring modifies its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromobutyl)anthracene typically involves the bromination of anthracene followed by the introduction of a butyl group. One common method is the radical bromination of anthracene at the 9th position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light. The resulting 9-bromoanthracene is then reacted with 1,4-dibromobutane in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 9-(4-Bromobutyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-(4-Bromobutyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Bromobutyl)anthracene is largely dependent on its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its bromobutyl group allows for further functionalization, enabling the compound to target specific proteins or enzymes. The photophysical properties of the anthracene core also make it useful in applications requiring fluorescence .

Comparison with Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison:

Properties

CAS No.

155827-12-6

Molecular Formula

C18H17Br

Molecular Weight

313.2 g/mol

IUPAC Name

9-(4-bromobutyl)anthracene

InChI

InChI=1S/C18H17Br/c19-12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2

InChI Key

VKDWNMPLUHSKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCBr

Origin of Product

United States

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